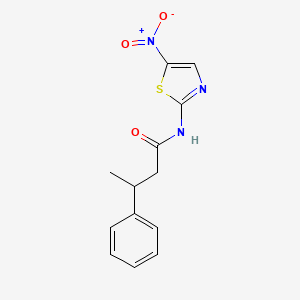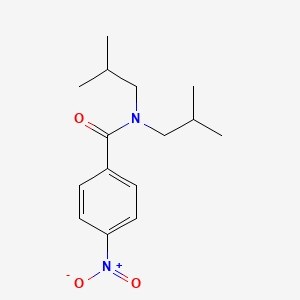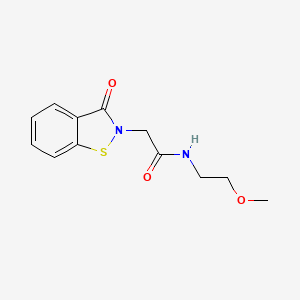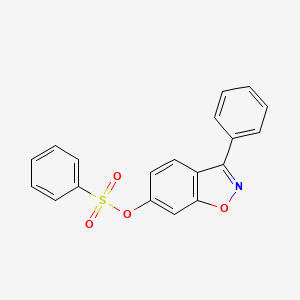![molecular formula C23H22F2N2O4 B11014391 1-cyclopropyl-6,7-difluoro-8-methoxy-N-[2-(4-methoxyphenyl)ethyl]-4-oxo-1,4-dihydroquinoline-3-carboxamide](/img/structure/B11014391.png)
1-cyclopropyl-6,7-difluoro-8-methoxy-N-[2-(4-methoxyphenyl)ethyl]-4-oxo-1,4-dihydroquinoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-cyclopropyl-6,7-difluoro-8-methoxy-N-[2-(4-methoxyphenyl)ethyl]-4-oxo-1,4-dihydroquinoline-3-carboxamide is a synthetic compound belonging to the quinolone class of chemicals. These compounds are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents. The unique structure of this compound, characterized by the presence of cyclopropyl, difluoro, and methoxy groups, contributes to its distinct chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclopropyl-6,7-difluoro-8-methoxy-N-[2-(4-methoxyphenyl)ethyl]-4-oxo-1,4-dihydroquinoline-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinolone Core: The quinolone core can be synthesized by cyclization of an appropriate aniline derivative with a β-keto ester under acidic conditions.
Introduction of Cyclopropyl and Difluoro Groups: The cyclopropyl and difluoro groups are introduced through nucleophilic substitution reactions using cyclopropylamine and difluorobenzene derivatives.
Methoxylation: The methoxy group is introduced via methylation reactions using methyl iodide or dimethyl sulfate.
Amidation: The final step involves the amidation of the quinolone core with 2-(4-methoxyphenyl)ethylamine under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-cyclopropyl-6,7-difluoro-8-methoxy-N-[2-(4-methoxyphenyl)ethyl]-4-oxo-1,4-dihydroquinoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl group to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides, often under reflux conditions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Hydroxyquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
1-cyclopropyl-6,7-difluoro-8-methoxy-N-[2-(4-methoxyphenyl)ethyl]-4-oxo-1,4-dihydroquinoline-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: Studied for its potential antibacterial and antifungal properties, making it a candidate for drug development.
Medicine: Investigated for its potential use in treating bacterial infections, particularly those resistant to conventional antibiotics.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-cyclopropyl-6,7-difluoro-8-methoxy-N-[2-(4-methoxyphenyl)ethyl]-4-oxo-1,4-dihydroquinoline-3-carboxamide involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death. The molecular targets include the A and B subunits of DNA gyrase and topoisomerase IV, which are essential for maintaining the supercoiled structure of bacterial DNA.
Comparison with Similar Compounds
Similar Compounds
- 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
- 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate
- 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide
Uniqueness
1-cyclopropyl-6,7-difluoro-8-methoxy-N-[2-(4-methoxyphenyl)ethyl]-4-oxo-1,4-dihydroquinoline-3-carboxamide is unique due to the presence of the N-[2-(4-methoxyphenyl)ethyl] group, which enhances its biological activity and specificity. This structural modification distinguishes it from other similar compounds and contributes to its potential as a therapeutic agent.
Properties
Molecular Formula |
C23H22F2N2O4 |
|---|---|
Molecular Weight |
428.4 g/mol |
IUPAC Name |
1-cyclopropyl-6,7-difluoro-8-methoxy-N-[2-(4-methoxyphenyl)ethyl]-4-oxoquinoline-3-carboxamide |
InChI |
InChI=1S/C23H22F2N2O4/c1-30-15-7-3-13(4-8-15)9-10-26-23(29)17-12-27(14-5-6-14)20-16(21(17)28)11-18(24)19(25)22(20)31-2/h3-4,7-8,11-12,14H,5-6,9-10H2,1-2H3,(H,26,29) |
InChI Key |
QGCFLMVRIUIBBZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C2=CN(C3=C(C(=C(C=C3C2=O)F)F)OC)C4CC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-[2-(4-bromophenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one](/img/structure/B11014317.png)

![3-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]butanamide](/img/structure/B11014330.png)
![4-{[({4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexyl}carbonyl)amino]methyl}cyclohexanecarboxylic acid](/img/structure/B11014333.png)
![(2E)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide](/img/structure/B11014345.png)
![2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one](/img/structure/B11014357.png)

![N-[4-(acetylamino)phenyl]-2-[(1-oxo-1H-isochromen-3-yl)methyl]benzamide](/img/structure/B11014366.png)
![methyl N-{[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]carbonyl}-L-phenylalaninate](/img/structure/B11014368.png)

![2-chloro-5-nitro-N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11014372.png)
![2-chloro-N-[2-(2-methoxyphenoxy)ethyl]-5-methyl-1,3-thiazole-4-carboxamide](/img/structure/B11014374.png)


